molecular formula C9H4BrFN2O3 B15302806 5-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15302806
M. Wt: 287.04 g/mol
InChI Key: VQRXLAPGRQVMQR-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine and a fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromo-2-fluorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom can be replaced with other groups using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorophenylacetic acid
  • 5-Bromo-2-fluorocinnamic acid
  • 5-Bromo-2-fluorobenzyl alcohol

Uniqueness

5-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C9H4BrFN2O3

Molecular Weight

287.04 g/mol

IUPAC Name

5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H4BrFN2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)

InChI Key

VQRXLAPGRQVMQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC(=NO2)C(=O)O)F

Origin of Product

United States

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